Product packaging for 1-(2-Chloroethoxy)-4-nitrobenzene(Cat. No.:CAS No. 3383-72-0)

1-(2-Chloroethoxy)-4-nitrobenzene

Cat. No.: B1586440
CAS No.: 3383-72-0
M. Wt: 201.61 g/mol
InChI Key: OBCFOPGCTNULTG-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Medicinal Chemistry

The significance of 1-(2-Chloroethoxy)-4-nitrobenzene lies in its capacity to act as a versatile precursor in the synthesis of a wide array of organic molecules. The presence of the chloroethyl side chain allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. Simultaneously, the nitro group on the aromatic ring can be readily reduced to an amino group, which can then be further modified, or it can activate the ring for nucleophilic aromatic substitution.

This dual reactivity is highly valuable in the construction of heterocyclic compounds, which are core structures in many pharmaceuticals. While specific blockbuster drugs directly derived from this compound are not widely documented, its structural motifs are present in numerous bioactive molecules. For instance, related chloronitrobenzene compounds serve as key intermediates in the production of dyes, pesticides, and important pharmaceuticals, including analgesics and antipsychotics. researchgate.net Furthermore, the broader class of nitroaromatic compounds is integral to the synthesis of many drugs, highlighting the potential of this compound as a scaffold in drug discovery. mdpi.com

The nitro group itself is a crucial pharmacophore in many therapeutic agents, contributing to antimicrobial and anticancer activities. mdpi.com The strategic incorporation of a nitro group can significantly enhance the bioactivity of a molecule. mdpi.com

Historical Context of Related Nitroaromatic and Haloalkoxy Compounds

Nitroaromatic compounds have a long and significant history in industrial chemistry, initially gaining prominence in the 19th century with their use in the synthesis of explosives and synthetic dyes. taylorandfrancis.com Over time, their utility expanded dramatically, and they became fundamental building blocks for a vast range of industrial chemicals, including polymers, pesticides, and pharmaceuticals. uky.edu The development of methods to synthesize and manipulate nitroaromatic compounds was a major focus of organic chemistry research throughout the 20th century.

Similarly, haloalkoxy aromatic compounds, which feature a halogenated alkyl ether group attached to an aromatic ring, have emerged as important intermediates in organic synthesis. The presence of the halogen provides a reactive handle for further chemical modifications, while the alkoxy linker can influence the electronic properties and solubility of the molecule. The combination of these features in compounds like this compound represents a convergence of these two important classes of chemical building blocks.

Scope and Research Objectives Pertaining to this compound

Research involving this compound and its derivatives is often focused on several key objectives:

Development of Novel Synthetic Methodologies: A primary research goal is to explore and develop new and efficient synthetic routes to create diverse molecular libraries based on the this compound scaffold. This includes investigating various nucleophilic substitution reactions at the chloroethyl group and transformations of the nitro group.

Synthesis of Bioactive Molecules: A significant area of research is the use of this compound as a starting material for the synthesis of new compounds with potential therapeutic applications. For example, studies have investigated the enzymatic reduction of 4-nitrobenzene derivatives by enzymes like chloramphenicol (B1208) nitroreductase. uky.edu The synthesis and testing of a variety of derivatives, including those with ether, ester, and thioether substituents, aim to understand how different functional groups impact the interaction with such enzymes. uky.edu This line of inquiry is crucial for overcoming antibiotic resistance mechanisms and for the chemoenzymatic synthesis of valuable compounds.

Exploration in Materials Science: The structural features of this compound also make it a candidate for research in materials science. The aromatic and polar nitro group can contribute to specific packing arrangements in the solid state, and the reactive chloroethoxy group allows for its incorporation into larger polymeric structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO3 B1586440 1-(2-Chloroethoxy)-4-nitrobenzene CAS No. 3383-72-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethoxy)-4-nitrobenzene
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InChI

InChI=1S/C8H8ClNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCFOPGCTNULTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377513
Record name 1-(2-Chloroethoxy)-4-nitrobenzene
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Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3383-72-0
Record name 1-(2-Chloroethoxy)-4-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroethoxy)-4-nitrobenzene
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Record name 1,1'-Oxybis[2-(2-chloroethyl)-4-nitrobenzene]
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Synthetic Methodologies for 1 2 Chloroethoxy 4 Nitrobenzene

Conventional Synthetic Approaches

Conventional methods for synthesizing 1-(2-Chloroethoxy)-4-nitrobenzene are centered around two well-established reaction types: etherification based on Williamson's principles and nucleophilic aromatic substitution.

Etherification Reactions via Williamson Synthesis Principles

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon center bearing a suitable leaving group, typically a halide. wikipedia.orgmasterorganicchemistry.com

In the context of this compound synthesis, this approach involves the reaction of a p-nitrophenoxide ion with an appropriate haloethane derivative. A common and effective strategy is the reaction between 4-nitrophenol (B140041) and 1-bromo-2-chloroethane (B52838). The phenolic proton of 4-nitrophenol is first abstracted by a base, such as potassium carbonate, to generate the more nucleophilic phenoxide. This phenoxide then attacks the carbon atom bonded to the bromine in 1-bromo-2-chloroethane. Bromine is a better leaving group than chlorine, ensuring the desired regioselectivity of the attack.

A specific reported synthesis involves refluxing 4-nitrophenol and potassium carbonate in acetonitrile (B52724), followed by the dropwise addition of 1-bromo-2-chloroethane. This procedure, conducted at 80°C overnight, yields the target compound in high yield.

Table 1: Williamson Ether Synthesis of this compound

Reactant 1 Reactant 2 Base Solvent Temperature Yield
4-Nitrophenol 1-Bromo-2-chloroethane Potassium Carbonate Acetonitrile 80°C (Reflux) 84%

Nucleophilic Aromatic Substitution Routes from Activated Benzene (B151609) Derivatives

Nucleophilic Aromatic Substitution (SNAr) provides an alternative pathway to aryl ethers, particularly when the aromatic ring is activated by potent electron-withdrawing groups. wikipedia.org The nitro group (-NO₂) is a powerful activating group, especially when positioned ortho or para to a leaving group (such as a halogen). openstax.org This activation is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgopenstax.org

For the synthesis of this compound, a suitable starting material would be 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene (B44160). The reaction would involve a nucleophilic attack by the alkoxide of 2-chloroethanol (B45725) (2-chloroethoxide) on the carbon atom bearing the halogen. The presence of the para-nitro group delocalizes the negative charge of the intermediate through resonance, facilitating the displacement of the halide leaving group. masterorganicchemistry.comvedantu.com

The reaction proceeds in two main steps:

Addition of the Nucleophile: The 2-chloroethoxide attacks the ipso-carbon (the carbon bonded to the leaving group) of the activated aryl halide, breaking the aromaticity of the ring and forming the resonance-stabilized Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity is restored by the elimination of the halide ion (e.g., Cl⁻ or F⁻), resulting in the final ether product.

Fluorine is often the best leaving group in SNAr reactions, so 1-fluoro-4-nitrobenzene would be expected to be more reactive than its chloro-analogue. The reaction is typically carried out in a polar aprotic solvent with a suitable base to generate the alkoxide from 2-chloroethanol.

Table 2: Hypothetical SNAr Synthesis of this compound

Aryl Halide Substrate Nucleophile Source Base Solvent Expected Product
1-Chloro-4-nitrobenzene 2-Chloroethanol NaH, K₂CO₃, or other DMF, DMSO This compound
1-Fluoro-4-nitrobenzene 2-Chloroethanol NaH, K₂CO₃, or other DMF, DMSO This compound

Catalytic Synthesis Routes

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and reaction conditions. For the synthesis of aryl ethers, palladium- and copper-catalyzed reactions are prominent.

Palladium-Catalyzed Chloroethoxylation Strategies

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its ether synthesis variants, have revolutionized the formation of carbon-heteroatom bonds. These reactions allow for the coupling of aryl halides or triflates with alcohols. magtech.com.cn A plausible, though not explicitly documented, strategy for this compound could involve the palladium-catalyzed coupling of an aryl halide like 1-bromo-4-nitrobenzene (B128438) or 1-chloro-4-nitrobenzene with 2-chloroethanol.

The catalytic cycle for such a reaction generally involves:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Ligand Exchange/Deprotonation: The alcohol (R-OH) coordinates to the palladium center, and a base facilitates the formation of a palladium alkoxide complex (Ar-Pd-OR).

Reductive Elimination: The desired aryl ether (Ar-OR) is formed, regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of these couplings. Bulky, electron-rich phosphine (B1218219) ligands, such as biarylphosphines (e.g., BrettPhos) or ferrocene-based ligands, are often required to promote the reductive elimination step and prevent side reactions. magtech.com.cn

Other Metal-Catalyzed Transformations for Analogous Structures

Copper-catalyzed methods, particularly the Ullmann condensation, represent a classical and still relevant approach to forming C-O bonds. wikipedia.org The traditional Ullmann reaction requires harsh conditions (high temperatures, stoichiometric copper), but modern ligand-accelerated protocols have made the reaction much milder and more versatile. mdpi.comnih.gov

The synthesis of this compound via an Ullmann-type reaction could involve coupling 4-nitrophenol with 1-bromo-2-chloroethane or coupling 1-chloro-4-nitrobenzene with 2-chloroethanol, catalyzed by a copper(I) or copper(II) source. The reaction is typically promoted by a base like K₃PO₄ or Cs₂CO₃ and often requires a ligand, such as 1,10-phenanthroline (B135089) or picolinic acid, to facilitate the catalytic cycle. nih.gov The reaction is believed to proceed via a Cu(I) alkoxide or phenoxide intermediate which then reacts with the aryl halide. wikipedia.org

Iron-catalyzed cross-coupling has also emerged as a cost-effective and environmentally benign alternative for forming various chemical bonds, although its application in C-O etherification is less common than that of palladium and copper. nih.govnih.gov

Mechanistic Investigations of Synthesis Pathways

The mechanisms underpinning these synthetic routes are well-studied.

Williamson Synthesis: As an SN2 reaction, its mechanism is concerted. The nucleophilic phenoxide performs a backside attack on the primary carbon of the alkyl halide, leading to an inversion of stereochemistry at that carbon (though this is not observable for the synthesis of this compound). wikipedia.org Detailed kinetic and computational studies have explored the influence of factors like solvent and base on the reaction rates and selectivity (O- vs. C-alkylation), confirming the impact of the reaction environment on the transition state energetics. rsc.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The mechanism is a two-step addition-elimination process. The key is the formation of the resonance-stabilized Meisenheimer complex. The strong electron-withdrawing effect of the para-nitro group is essential for stabilizing the negative charge on the aromatic ring, thereby lowering the activation energy for both the addition and the subsequent elimination steps. openstax.org Computational studies have investigated the structure of the Meisenheimer intermediate and the transition states, confirming that the rate is enhanced by electron-withdrawing groups at the ortho and para positions. nih.gov

Catalytic Mechanisms: The mechanisms of palladium- and copper-catalyzed etherifications are complex and the subject of ongoing research. For palladium, the generally accepted mechanism is the oxidative addition/reductive elimination cycle described earlier. nih.gov For the Ullmann reaction, the precise mechanism can vary, but it is thought to involve Cu(I)/Cu(III) or related catalytic cycles, where the copper catalyst facilitates the coupling between the phenoxide and the aryl halide. organic-chemistry.org

Reaction Kinetics and Transition State Analysis

The synthesis of this compound from 4-nitrophenol and 1-bromo-2-chloroethane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The reaction is initiated by the deprotonation of the weakly acidic 4-nitrophenol by a base, typically a carbonate, to form the more nucleophilic 4-nitrophenoxide ion. This is followed by the nucleophilic attack of the 4-nitrophenoxide ion on the electrophilic carbon of 1-bromo-2-chloroethane, leading to the formation of the desired ether and a bromide salt as a byproduct.

While specific kinetic data such as rate constants and activation energies for the synthesis of this compound are not extensively reported in publicly available literature, the kinetics of Williamson ether syntheses are well-understood in a general sense. The rate of reaction is typically first order with respect to both the concentration of the phenoxide ion and the alkyl halide.

Table 1: General Kinetic Parameters for Williamson Ether Synthesis

ParameterDescriptionTypical Value/Observation
Reaction Order The power to which the concentration of a reactant is raised in the rate equation.First order in both alkoxide and alkyl halide.
Rate Constant (k) A proportionality constant that relates the rate of a reaction to the concentration of reactants.Highly dependent on temperature, solvent, and the nature of the reactants.
Activation Energy (Ea) The minimum energy required for a reaction to occur.Influenced by the steric hindrance of reactants and the stability of the transition state.

The transition state of this SN2 reaction involves a pentacoordinate carbon atom where the nucleophilic oxygen of the 4-nitrophenoxide is forming a new bond, and the bromine atom is simultaneously breaking its bond. The geometry of this transition state is trigonal bipyramidal. Computational analysis, though not specifically found for this exact reaction, would typically be employed to calculate the energy of this transition state, providing insight into the reaction's activation energy and how it is influenced by different solvents and substituents. The presence of the electron-withdrawing nitro group on the phenoxide enhances its nucleophilicity, which can influence the reaction rate.

Role of Solvents and Reagents in Synthetic Efficiency and Selectivity

The choice of solvent and base plays a critical role in the efficiency and selectivity of the synthesis of this compound.

Solvents: Polar aprotic solvents are generally preferred for Williamson ether syntheses as they can solvate the cation of the base (e.g., K⁺ from K₂CO₃) while not strongly solvating the nucleophilic phenoxide anion, thus enhancing its reactivity. numberanalytics.com A common solvent used for the synthesis of this compound is acetonitrile. chemicalbook.com The use of protic solvents, such as alcohols, can lead to decreased reaction rates due to the solvation of the phenoxide ion through hydrogen bonding, which reduces its nucleophilicity.

Table 2: Effect of Solvents on Williamson Ether Synthesis

Solvent TypeExamplesEffect on Reaction RateRationale
Polar Aprotic Acetonitrile, DMF, DMSOHighSolvates the cation, leaving the anion nucleophile more reactive. numberanalytics.com
Polar Protic Water, Ethanol (B145695), Methanol (B129727)LowSolvates the anion through hydrogen bonding, reducing its nucleophilicity.
Nonpolar Toluene, HexaneVery LowPoor solubility of the ionic reactants.

Reagents: The choice of base is crucial for the initial deprotonation of 4-nitrophenol. A base that is strong enough to deprotonate the phenol (B47542) but not so strong as to cause side reactions is ideal. Potassium carbonate (K₂CO₃) is a commonly used mild base for this purpose. chemicalbook.com Stronger bases like sodium hydride (NaH) could also be used but may lead to increased side reactions.

The choice of the alkylating agent is also important. While 1-bromo-2-chloroethane is commonly used, other dihalogenated ethanes could potentially be employed. The reactivity of the leaving group (Br > Cl) will influence the reaction rate.

Phase-transfer catalysis (PTC) is a technique that can significantly enhance the reaction rate and efficiency, especially in liquid-liquid or solid-liquid systems. researchgate.netbiomedres.us A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is dissolved, thereby accelerating the reaction. princeton.edu This can allow for the use of less expensive and less hazardous solvents like water and can often be performed at lower temperatures. youtube.com

Optimization of Reaction Conditions and Process Scalability

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing costs and environmental impact, particularly for industrial-scale production.

Key parameters for optimization include:

Temperature: The reaction is typically carried out at an elevated temperature to increase the reaction rate. A common protocol specifies refluxing at 80°C in acetonitrile. chemicalbook.com However, excessively high temperatures can lead to side reactions, such as elimination or decomposition.

Reaction Time: The reaction is often run overnight to ensure completion. chemicalbook.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help determine the optimal reaction time.

Stoichiometry of Reactants: The molar ratio of the reactants is a critical parameter. Using an excess of the alkylating agent (e.g., 3 equivalents of 1-bromo-2-chloroethane to 1 equivalent of 4-nitrophenol) is a common strategy to drive the reaction to completion. chemicalbook.com

For process scalability, several factors must be considered:

Heat Transfer: The exothermic nature of the reaction needs to be managed in large-scale reactors to prevent thermal runaways.

Mass Transfer: Efficient mixing is crucial to ensure good contact between the reactants, especially in heterogeneous systems (e.g., solid-liquid).

Work-up and Purification: The work-up procedure, which typically involves extraction and washing, needs to be optimized for large volumes. chemicalbook.com The final product may be purified by recrystallization.

Waste Management: The disposal of byproducts and solvents must be handled in an environmentally responsible and cost-effective manner. The use of greener solvents and catalytic systems is a key consideration in modern process chemistry. orgchemres.org

Table 3: Optimization of Reaction Conditions for the Synthesis of this compound

ParameterConditionRationale
Reactants 4-Nitrophenol, 1-Bromo-2-chloroethaneReadily available starting materials.
Base Potassium CarbonateMild and effective base for deprotonation. chemicalbook.com
Solvent AcetonitrilePolar aprotic solvent that enhances nucleophilicity. chemicalbook.com
Temperature 80°C (Reflux)Increases reaction rate without significant side reactions. chemicalbook.com
Stoichiometry Excess 1-bromo-2-chloroethaneDrives the reaction towards the product. chemicalbook.com
Catalyst (Optional) Phase-Transfer CatalystCan improve reaction rate and allow for milder conditions. researchgate.netbiomedres.us

By carefully controlling these parameters, the synthesis of this compound can be efficiently scaled up to meet industrial demands.

Chemical Reactivity and Reaction Mechanisms of 1 2 Chloroethoxy 4 Nitrobenzene

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the entire molecule. Its chemical transformations are central to the synthetic utility of 1-(2-chloroethoxy)-4-nitrobenzene.

Reduction Reactions and Mechanistic Pathways

The reduction of the nitro group is a common and versatile reaction, offering a gateway to a variety of functional groups. The most prevalent transformation is the reduction to a primary amine, which can be achieved through several methods. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a highly effective method for this conversion. prepchem.com Alternatively, metal-based reductions in acidic media, such as with iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid, are widely employed. google.com For instance, the reduction of the related compound 1-chloro-4-nitrobenzene (B41953) has been successfully carried out using sodium borohydride (B1222165) in the presence of a cobalt(II)-treated clinoptilolite catalyst. researchgate.net

The reduction of nitroarenes to anilines proceeds through a series of intermediates. The nitro group is first reduced to a nitroso group, followed by further reduction to a hydroxylamine (B1172632), and finally to the amine.

It is also possible to selectively stop the reduction at the hydroxylamine stage using specific reagents and conditions, such as zinc metal in the presence of ammonium (B1175870) chloride. prepchem.com

Table 1: Common Reagents for Nitro Group Reduction

Reagent/ConditionProductSelectivity
H₂/Pd/C, H₂/Raney NiAmineHigh
Fe/HCl, Sn/HCl, Zn/HClAmineGood
Sodium Borohydride/Co(II) catalystAmineHigh
Zinc/Ammonium ChlorideHydroxylamineGood
Lithium Aluminum Hydride (LiAlH₄)Azo CompoundHigh

This table provides a summary of common reagents used for the reduction of aromatic nitro compounds and their typical products.

It is important to note that the choice of reducing agent is critical, as some reagents can also affect other functional groups. For example, while catalytic hydrogenation with Raney nickel is effective for nitro group reduction, it is often chosen over Pd/C when trying to avoid the dehalogenation of aromatic halides. prepchem.com Conversely, strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally not used for the synthesis of anilines from nitroaromatics as they tend to produce azo compounds. prepchem.com

Electron-Withdrawing Effects on the Aromatic System

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. tandfonline.com This property arises from both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, where the nitro group delocalizes electron density from the benzene (B151609) ring. researchgate.net

This strong electron withdrawal has two major consequences for the reactivity of the aromatic ring. Firstly, it deactivates the ring towards electrophilic aromatic substitution reactions. The reduced electron density in the ring makes it less susceptible to attack by electrophiles. When substitution does occur, the nitro group directs incoming electrophiles to the meta position, as the ortho and para positions are more deactivated due to resonance. researchgate.net

Secondly, and of significant importance for the reactivity of this compound, the electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). sigmaaldrich.comchemgenes.comgoogle.com The nitro group, particularly when positioned para to a leaving group (in this case, the chloroethoxy group is attached to the carbon that would be attacked if it were a leaving group, but the principle applies to activating the ring for attack), can stabilize the negative charge of the Meisenheimer complex intermediate through resonance. sigmaaldrich.com This stabilization lowers the activation energy for the reaction, making substitution more favorable.

Reactivity of the Chloroethoxy Moiety

The chloroethoxy group provides a second key site of reactivity in the molecule, primarily through nucleophilic substitution at the alkyl halide.

Nucleophilic Substitution Reactions at the Alkyl Halide

The chlorine atom on the ethyl side chain is susceptible to displacement by a variety of nucleophiles in a typical Sₙ2 reaction. This allows for the introduction of a wide range of functional groups at this position. For example, the reaction of 2-[4-nitrophenoxy]ethyl chloride with N-methyl-4-nitrophenethylamine in the presence of potassium carbonate and sodium iodide leads to the formation of the corresponding N-substituted amine. prepchem.com This demonstrates that amines can act as effective nucleophiles to displace the chloride.

The general scheme for this reaction is as follows:

O₂N-C₆H₄-O-CH₂CH₂-Cl + Nu⁻ → O₂N-C₆H₄-O-CH₂CH₂-Nu + Cl⁻

Where Nu⁻ represents a nucleophile. A variety of nucleophiles can be employed, including amines, alkoxides, and thiolates, to generate a diverse array of derivatives. For instance, reaction with morpholine (B109124) would be expected to yield 4-(2-(4-nitrophenoxy)ethyl)morpholine.

Intermolecular and Intramolecular Reactivity Profiles

The chloroethoxy group provides a handle for introducing a range of substituents via intermolecular nucleophilic substitution at the alkyl chloride. This allows for the synthesis of a diverse library of compounds with varied properties.

The interplay between these two reactive centers is most evident in the potential for intramolecular reactions. By first reducing the nitro group to an amine, the molecule is primed for intramolecular cyclization to form heterocyclic systems such as morpholines. This sequential intermolecular reduction followed by intramolecular substitution highlights the synthetic versatility of this compound as a building block in organic synthesis. The specific reaction pathway—intermolecular substitution or intramolecular cyclization—can be controlled by the choice of reagents and reaction conditions, as well as the timing of the reduction of the nitro group.

Regioselectivity and Stereoselectivity in Complex Chemical Transformations

The regioselectivity and stereoselectivity of reactions involving this compound are dictated by the electronic properties of its substituents and the nature of the attacking reagents. The interplay between the electron-withdrawing nitro group and the electron-donating, yet also inductively withdrawing, chloroethoxy group governs the outcomes of complex chemical transformations.

Regioselectivity in Aromatic Substitution:

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents on the benzene ring determine the position of the incoming electrophile. The nitro group (-NO₂) is a strong deactivating group and a meta-director due to its powerful electron-withdrawing resonance and inductive effects. youtube.comyoutube.com Conversely, the alkoxy group (-OR) of the chloroethoxy substituent is an activating group and an ortho-, para-director due to the resonance donation of its lone pair electrons to the ring, which outweighs its inductive electron-withdrawing effect. youtube.comorganicchemistrytutor.com

When both groups are present, as in this compound, their directing effects are in opposition. The more strongly activating group generally dictates the position of substitution. However, in this case, the powerful deactivating nature of the nitro group significantly reduces the ring's reactivity towards electrophiles. Should an electrophilic substitution occur, the incoming group would preferentially be directed to the positions ortho to the activating chloroethoxy group (C2 and C6), which are also meta to the deactivating nitro group.

In nucleophilic aromatic substitution (SNAr) reactions, the nitro group plays a crucial role in activating the ring towards nucleophilic attack. Electron-withdrawing groups, especially those positioned ortho or para to a leaving group, stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution. chegg.comstackexchange.com In the case of a hypothetical substitution of a group on the ring, the nitro group would strongly favor nucleophilic attack at the ortho and para positions. For instance, in the reaction of 1,2-dichloro-4-nitrobenzene with sodium ethoxide, the ethoxide preferentially substitutes the chlorine atom that is para to the nitro group. chegg.comstackexchange.com

SubstituentEffect on Ring Reactivity (EAS)Directing Effect (EAS)Effect on Ring Reactivity (SNAr)Directing Effect (SNAr)
-NO₂ (Nitro)Strongly DeactivatingMetaStrongly ActivatingOrtho, Para
-OCH₂CH₂Cl (2-Chloroethoxy)ActivatingOrtho, ParaDeactivatingMeta

Stereoselectivity in Complex Transformations:

Detailed research findings on the stereoselectivity of complex chemical transformations specifically involving this compound are not extensively documented in the reviewed literature. However, the potential for stereocontrol exists in reactions involving the chiral center that can be generated at the chloroethoxy side chain.

For instance, a nucleophilic substitution at the carbon atom bearing the chlorine could proceed via an S(_N)2 mechanism, which would lead to an inversion of stereochemistry if the starting material were chiral. The synthesis of chiral molecules from achiral starting materials like this compound would necessitate the use of chiral reagents or catalysts to induce enantioselectivity or diastereoselectivity.

Applications of 1 2 Chloroethoxy 4 Nitrobenzene in Advanced Organic Synthesis

Role as a Key Intermediate in Fine Chemical Production

1-(2-Chloroethoxy)-4-nitrobenzene is a valuable precursor in the synthesis of various organic fine chemicals. The presence of the nitro group activates the benzene (B151609) ring, facilitating nucleophilic aromatic substitution of the chloroethoxy moiety, while the terminal chloro group on the ethoxy chain provides a reactive site for further chemical modifications. This dual reactivity makes it an important building block for more complex molecules.

Although specific, large-scale fine chemicals derived directly from this compound are not extensively documented in publicly available literature, the broader class of chloronitrobenzenes, to which it belongs, are well-established intermediates. For instance, related compounds like 2,4-dichloro-1-nitrobenzene are utilized in the manufacturing of pigments, pesticides, and pharmaceutical drugs. gezondheidsraad.nl This suggests a potential role for this compound in similar applications, where the ethoxy linker can be exploited to introduce specific functionalities.

Derivatization Strategies for Novel Compound Design

The chemical structure of this compound offers multiple avenues for derivatization, allowing for the design and synthesis of a wide range of novel compounds. The reactivity of the terminal chlorine atom in the ethoxy group is a key feature exploited in these strategies.

One prominent derivatization strategy involves the nucleophilic substitution of the chlorine atom. For example, reaction with amines can lead to the formation of N-substituted phenoxyethylamines. A similar strategy has been employed in the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide from 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride. mdpi.com This highlights a pathway where the chloroethoxy group of this compound can be readily converted to an aminoethoxy group, which can then be further functionalized, for instance, by acylation to form amides.

Another approach involves the reaction with other nucleophiles, such as alcohols or thiols, to introduce different functional groups at the terminus of the ethoxy chain, thereby creating a diverse library of derivatives with varied physicochemical properties.

Utilization in the Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound can serve as a valuable starting material for the construction of various heterocyclic systems, particularly those containing oxygen and nitrogen atoms.

A significant application lies in the synthesis of 1,4-benzoxazines. While direct synthesis from this compound is not explicitly detailed, a plausible synthetic route can be inferred from related methodologies. For instance, the synthesis of novel 3,4-dihydro-1,4-benzoxazine derivatives has been achieved through the reaction of activated aziridines with 2-halophenols. nih.gov A strategy involving the initial reduction of the nitro group in this compound to an amine, followed by intramolecular cyclization via nucleophilic attack of the resulting amino group on the carbon bearing the chlorine atom, would provide a direct route to a substituted benzoxazine (B1645224) ring system. This intramolecular cyclization is a common strategy for forming heterocyclic rings.

Application in the Construction of Biologically Active Molecules

The structural motifs present in this compound are found in numerous biologically active molecules. Consequently, this compound is an attractive starting material for the synthesis of potential therapeutic agents.

Precursors for Pharmacologically Relevant Compounds

The phenoxyethyl moiety is a common feature in many pharmacologically active compounds. A notable class of such compounds are the phenylethanolamine derivatives, which are known to have applications in the treatment of respiratory diseases. google.com Many of these compounds feature an ether linkage to a substituted phenyl ring. The -(2-chloroethoxy) group of this compound provides a reactive handle to introduce the necessary side chains to build these complex molecules. For example, the chloro group can be displaced by an appropriate amine to introduce the ethanolamine (B43304) side chain. Subsequent reduction of the nitro group to an amine and further modifications can lead to the final pharmacologically active phenylethanolamine derivatives.

Development of Novel Chemical Entities with Targeted Functions

The nitroaromatic scaffold of this compound is a key component in the design of novel chemical entities with specific biological targets. The nitro group can act as a hydrogen bond acceptor and its presence can influence the electronic properties of the molecule, which is crucial for molecular recognition and biological activity.

For instance, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, a molecule with a similar nitroaromatic core, has been reported. mdpi.com This compound is of interest due to its structural similarity to potent neurokinin-2 antagonists. This suggests that derivatives of this compound, where the chloroethoxy group is modified to incorporate different functionalities, could be explored for their potential as novel therapeutic agents targeting a variety of biological pathways. The ability to readily derivatize this starting material makes it a valuable tool in medicinal chemistry for the generation of compound libraries for high-throughput screening and the development of new drugs.

Spectroscopic Characterization of 1 2 Chloroethoxy 4 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds by providing information about the chemical environment of atomic nuclei. For 1-(2-Chloroethoxy)-4-nitrobenzene, ¹H NMR and ¹³C NMR are fundamental for confirming its constitution.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region will show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the strongly electron-withdrawing nitro group (H-3 and H-5) are expected to resonate at a lower field (higher ppm) compared to the protons ortho to the ethoxy group (H-2 and H-6).

The ethoxy side chain protons will appear as two triplets. The methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂-) will be deshielded and appear at a lower field than the methylene protons adjacent to the chlorine atom (-CH₂-Cl). The coupling between these two non-equivalent methylene groups will result in a triplet for each signal, assuming a typical three-bond coupling constant (³JHH).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
H-3, H-5 ~8.2 Doublet
H-2, H-6 ~7.0 Doublet
-O-CH₂- ~4.3 Triplet

Note: These are predicted values based on the analysis of similar substituted nitrobenzene (B124822) compounds.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the para-substituted benzene ring, only four signals are expected for the aromatic carbons. The carbon atom attached to the nitro group (C-4) will be significantly downfield due to the strong electron-withdrawing nature of the nitro group. Conversely, the carbon atom attached to the ether oxygen (C-1) will also be downfield but to a lesser extent. The aliphatic carbons of the chloroethoxy group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-1 ~163
C-2, C-6 ~115
C-3, C-5 ~126
C-4 ~142
-O-CH₂- ~69

Note: These are predicted values based on the analysis of related nitroaromatic compounds.

Two-Dimensional NMR Techniques for Structural Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the adjacent methylene protons of the chloroethoxy group, showing a cross-peak between the signals at approximately 4.3 ppm and 3.9 ppm. It would also confirm the coupling between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals, for instance, confirming that the proton signal at ~7.0 ppm corresponds to the carbons at ~115 ppm (C-2, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two or three bonds. This technique would be crucial in confirming the connectivity of the entire molecule. For example, correlations would be expected between the -O-CH₂- protons and the C-1 aromatic carbon, as well as the -CH₂-Cl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, providing information about the molecular weight and elemental composition.

Electron Spray Ionization Mass Spectrometry (ESI-MS)

Electron Spray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the molecule would likely be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Given the molecular weight of this compound is 201.61 g/mol researchgate.net, the expected m/z values would be approximately 202.62 for [M+H]⁺, 224.60 for [M+Na]⁺, and 240.59 for [M+K]⁺. The presence of chlorine would also give a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the M and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes youtube.com.

Fragmentation Pathways and Structural Elucidation

In mass spectrometry, fragmentation patterns provide a fingerprint of a molecule's structure. The fragmentation of this compound would be influenced by the nitroaromatic ring and the chloroethoxy side chain wikipedia.org.

Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂) and the loss of nitric oxide (-NO) nih.gov. For the chloroethoxy side chain, cleavage of the C-C and C-O bonds is expected.

Table 3: Plausible Mass Spectrometry Fragments for this compound

m/z (for ³⁵Cl) Plausible Fragment Ion Plausible Neutral Loss
155 [M - NO₂]⁺ NO₂
139 [M - C₂H₄Cl]⁺ C₂H₄Cl
123 [M - C₂H₄Cl - O]⁺ C₂H₄Cl, O
109 [p-nitrophenoxy]⁻ (in negative mode) C₂H₄Cl
93 [phenol]⁺ fragment C₂H₄Cl, NO₂

The fragmentation process is a complex series of reactions, and the observed spectrum is a composite of the various fragmentation pathways chemguide.co.uk. The relative abundance of the fragment ions depends on their stability. Analysis of these fragments allows for the detailed structural confirmation of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Analysis of Characteristic Functional Groups

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the nitro group (-NO₂), the ether linkage (C-O-C), the aromatic ring (C=C), and the alkyl halide (C-Cl).

A detailed analysis of the vibrational frequencies for the principal functional groups can be inferred from the spectra of analogous compounds.

Functional GroupExpected Wavenumber (cm⁻¹)Description
Nitro Group (NO₂) Asymmetric Stretch1500 - 1570Strong intensity band characteristic of the N=O double bond stretching.
Nitro Group (NO₂) Symmetric Stretch1300 - 1370Moderate to strong intensity band.
Aromatic C=C Stretch1450 - 1600Multiple bands of variable intensity, indicative of the benzene ring.
Aryl Ether (Ar-O-C) Asymmetric Stretch1200 - 1275Strong, characteristic absorption.
Aryl Ether (Ar-O-C) Symmetric Stretch1020 - 1075Moderate intensity band.
C-Cl Stretch600 - 800Variable intensity, dependent on the molecular environment.
C-H Aromatic Stretch3000 - 3100Weak to moderate intensity bands.
C-H Aliphatic Stretch2850 - 3000Moderate intensity bands from the ethoxy group.

This table is generated based on established IR correlation charts and data from analogous compounds.

The presence of the strong electron-withdrawing nitro group significantly influences the electronic distribution within the benzene ring and can cause shifts in the characteristic absorption frequencies of the ring's C=C bonds. Similarly, the chloroethoxy group introduces vibrations associated with the C-O-C ether linkage and the C-Cl bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is dominated by the presence of the nitrobenzene chromophore. A chromophore is the part of a molecule responsible for its color. In this case, the nitro group attached to the benzene ring acts as a powerful chromophore.

The electronic spectrum is expected to show strong absorption bands arising from π → π* transitions within the aromatic system. The nitro group, with its lone pairs of electrons and π-bonds, also contributes to n → π* transitions, although these are typically weaker.

For p-nitrobenzyl chloride, a related compound, the UV-Vis spectrum in ethanol (B145695) exhibits an absorption maximum (λ_max) around 268 nm. nist.gov Similarly, 1-chloro-4-nitrobenzene (B41953) shows potential for photolysis due to its absorption of UV light at wavelengths greater than 290 nm. nih.gov For this compound, the electronic transitions are expected in a similar region, likely influenced by the auxochromic effect of the ether oxygen's lone pairs, which can interact with the π-system of the benzene ring.

Transition TypeExpected Wavelength Range (nm)Chromophore
π → π250 - 300Nitrobenzene moiety
n → π300 - 350Nitro group

This table presents expected values based on the analysis of related nitroaromatic compounds.

The position and intensity of these absorption bands are sensitive to the solvent polarity, reflecting changes in the energy levels of the electronic states.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound is not publicly available, a detailed analysis of the closely related compound, 1-chloro-2-methyl-4-nitrobenzene, provides significant insights into the likely solid-state conformation and packing. nist.gov

Molecular Conformation and Crystal Packing

The study of 1-chloro-2-methyl-4-nitrobenzene reveals a nearly planar molecular structure. nist.gov The nitro group is only slightly twisted out of the plane of the benzene ring. nist.gov It is highly probable that this compound would adopt a similar planar conformation to maximize π-orbital overlap and conjugation.

The crystal packing of 1-chloro-2-methyl-4-nitrobenzene is characterized by a layered structure where molecules are stacked along one of the crystal axes. nist.gov This efficient packing is driven by a combination of intermolecular forces.

Crystallographic Data for 1-chloro-2-methyl-4-nitrobenzene
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.5698(8)
b (Å)3.7195(3)
c (Å)13.5967(8)
β (°)91.703(3)
Volume (ų)685.96(10)
Z4
Data from Saeed, A., & Simpson, J. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 139-143. nist.gov

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal structure of 1-chloro-2-methyl-4-nitrobenzene is stabilized by a network of weak intermolecular interactions. nist.gov These include C-H···O hydrogen bonds, where hydrogen atoms from the methyl group and the aromatic ring interact with the oxygen atoms of the nitro group on adjacent molecules. nist.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating complex mixtures. For nitroaromatic compounds like 1-(2-Chloroethoxy)-4-nitrobenzene, both gas and liquid chromatography are extensively utilized.

Gas Chromatography (GC) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For this compound, GC is frequently employed to determine its purity, with standards often requiring a purity of greater than 98.0%. tcichemicals.com High-Resolution Gas Chromatography (HRGC), which uses narrow-bore capillary columns, offers superior separation efficiency and sensitivity compared to conventional GC. cdc.gov

The United States Environmental Protection Agency (EPA) has established methods, such as Method 8091, for the analysis of nitroaromatics and cyclic ketones, which are applicable to related compounds. epa.gov These methods provide gas chromatographic conditions for detecting parts-per-billion (ppb) concentrations in water and soil. epa.gov Various detectors can be paired with GC for analyzing nitro-compounds, including the Nitrogen-Phosphorus Detector (NPD), Electron Capture Detector (ECD), Flame Ionization Detector (FID), Thermal Energy Analyzer (TEA), and Mass Spectrometry (MS). cdc.gov The ECD is particularly sensitive to halogenated compounds, making it suitable for analyzing chlorinated substances like this compound. cdc.govepa.gov

Table 1: Representative GC Analytical Conditions for Nitroaromatic Compounds

ParameterConditionSource
Technique Gas Chromatography (GC) tcichemicals.comavantorsciences.com
Column Type Wide-bore or High-Resolution Capillary cdc.govepa.gov
Detectors Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS) cdc.govepa.gov
Application Purity assessment, Detection of nitroaromatics in environmental samples tcichemicals.comepa.gov
Sensitivity Low parts-per-billion (ppb) range cdc.govepa.gov

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile or thermally unstable compounds. Both HPLC and GC can be used to separate nitrobenzene (B124822) compounds in aqueous samples. cdc.gov For compounds structurally similar to this compound, such as 1-Chloro-4-nitrobenzene (B41953), reverse-phase (RP) HPLC methods are common. sielc.com

These methods typically employ a C18 or a specialized reverse-phase column like Newcrom R1. sielc.comsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid like phosphoric or formic acid added to improve peak shape and resolution. sielc.comsielc.com Formic acid is preferred for applications where the HPLC is connected to a mass spectrometer (LC-MS). sielc.comsielc.com Ultraviolet (UV) detection is the most common mode of detection for HPLC analysis of these compounds. cdc.gov

Table 2: Typical HPLC Method Parameters for Related Chloro-Nitroaromatic Compounds

ParameterConditionSource
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.comsielc.com
Column Newcrom R1, C18 sielc.comsielc.com
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric or Formic Acid sielc.comsielc.com
Detector UV Detector cdc.gov
Application Separation and analysis of chloro-nitroaromatic compounds sielc.comsielc.com

Mass Spectrometry-Based Analytical Platforms

Mass spectrometry (MS) provides detailed structural information and high sensitivity, making it a powerful tool for unequivocal identification and quantification when coupled with chromatographic systems.

GC-MS combines the separation capabilities of GC with the detection power of MS. This hyphenated technique is invaluable for identifying and quantifying trace levels of organic pollutants. A method based on dispersive liquid-liquid microextraction (DLLME) followed by GC-MS has been developed for the determination of various nitrobenzenes and nitrochlorobenzenes in water samples. researchgate.net This approach demonstrated excellent linearity over a concentration range of 0.5 µg/L to 500.0 µg/L and achieved high pre-concentration factors, making it suitable for environmental monitoring. researchgate.net

The mass spectrometer identifies compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns, providing a higher degree of certainty in identification than conventional GC detectors. researchgate.net

Table 3: Research Findings for GC-MS Analysis of Nitrochlorobenzenes in Water

ParameterFindingSource
Method Dispersive Liquid-Liquid Microextraction (DLLME) with GC-MS researchgate.net
Analytes Eight nitrobenzenes and four nitrochlorobenzenes researchgate.net
Linear Range 0.5 µg/L – 500.0 µg/L researchgate.net
Correlation Coefficients (R²) 0.9915 to 1.0000 researchgate.net
Pre-concentration Factor 243 to 525 researchgate.net
Relative Standard Deviation (RSD) 4.9% to 8.2% researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive technique ideal for analyzing polar compounds that are not amenable to GC. researchgate.net The advantage of LC over GC is its ability to handle polar degradation products and metabolites directly from complex matrices. researchgate.net Atmospheric pressure chemical ionization (APCI) is an effective ionization source for analyzing nitrophenols and related compounds via LC-MS/MS. shimadzu.com

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. scispace.com This process, often performed in Multiple Reaction Monitoring (MRM) mode, significantly enhances selectivity and sensitivity, allowing for the detection of compounds at very low levels. shimadzu.com For instance, a sensitive UPLC-MS method using APCI in negative ion mode was developed for a related compound, 1-chloro-2-nitrobenzene (B146284), achieving a limit of quantification (LOQ) of 50.0 ppb. researchgate.net Similarly, an LC/MS/MS method for nitrophenols reported limits of detection (LODs) as low as 0.02 µg/L. shimadzu.com

Table 4: Performance Data for LC-MS/MS Analysis of Related Nitro-Compounds

ParameterFindingSource
Technique UPLC-MS, LC/MS/MS shimadzu.comresearchgate.net
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI) - Negative Ion shimadzu.comresearchgate.net
Linearity (R²) >0.99 researchgate.net
Limit of Detection (LOD) 20.0 ppb (1-chloro-2-nitrobenzene); 0.02 µg/L (Nitrophenols) shimadzu.comresearchgate.net
Limit of Quantification (LOQ) 50.0 ppb (1-chloro-2-nitrobenzene) researchgate.net
Accuracy 85–105% researchgate.net

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that increases sensitivity by setting the instrument to detect only a limited number of specific m/z values corresponding to the target analyte(s). researchgate.net Instead of scanning the entire mass range, the mass spectrometer focuses only on the ions of interest, which allows for longer dwell times on each ion and results in a significantly improved signal-to-noise ratio. This makes SIM an ideal technique for trace-level quantification when the identity of the target compound is already known. In the analysis of related compounds, limits of detection using SIM were reported to be below 5 pg/µl, demonstrating the exceptional sensitivity of this technique. researchgate.net

Sample Preparation and Extraction Protocols for Complex Matrices

The initial and one of the most critical stages in the analysis of this compound from complex sample matrices, such as industrial wastewater or soil, is the efficient extraction and clean-up of the analyte. The choice of the extraction method is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the desired level of sensitivity.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely adopted technique for the selective extraction and concentration of organic compounds from aqueous samples. For nitroaromatic compounds, which includes this compound, reversed-phase SPE cartridges are commonly employed. The selection of the sorbent material is critical for achieving high recovery rates.

Typical SPE Procedure for Nitroaromatic Compounds:

A common approach involves the use of a C18 or a polymeric sorbent. The general steps are as follows:

Conditioning: The SPE cartridge is first conditioned with a solvent like methanol (B129727), followed by water, to activate the sorbent.

Loading: The aqueous sample, with its pH adjusted if necessary, is passed through the cartridge. The non-polar to moderately polar nitroaromatic compounds adsorb onto the sorbent.

Washing: The cartridge is washed with a weak solvent to remove any interfering polar impurities.

Elution: The target analyte, this compound, is eluted from the cartridge using a small volume of a strong organic solvent, such as acetonitrile or methanol.

Research on other nitroaromatic compounds, such as those in U.S. EPA Method 8330A, suggests that SPE is a robust method for their extraction from water. nih.gov For instance, the use of a Porapak RDX sorbent has been documented for the extraction of various nitroaromatics and nitramines from groundwater and surface water. epa.gov An alternative, the Oasis HLB cartridge, is also noted for its effectiveness in extracting a broad range of compounds. epa.gov

Table 1: Exemplary SPE Sorbents for Nitroaromatic Compound Extraction

Sorbent TypeTarget AnalytesMatrixReference
Porapak RDXNitroaromatics, NitraminesGroundwater, Surface Water epa.gov
Oasis HLBNitroaromatics, NitraminesWater epa.gov
C18Nitroaromatics, Nitramines, Nitrate EstersWater oup.com
PDMS/DVBNitroaromatic componentsAqueous samples nih.gov

This table presents data for structurally related nitroaromatic compounds as a proxy due to the lack of specific data for this compound.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a traditional yet effective method for isolating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.netyoutube.comresearchgate.netacs.org For a compound like this compound, which is expected to have moderate polarity, a suitable organic solvent is chosen to extract it from an aqueous matrix.

General LLE Protocol:

An appropriate volume of a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) is added to the aqueous sample in a separatory funnel.

The funnel is shaken vigorously to facilitate the transfer of the analyte from the aqueous phase to the organic phase. researchgate.net

The layers are allowed to separate, and the organic layer containing the analyte is collected.

The extraction process may be repeated with fresh solvent to improve recovery. The organic extracts are then combined, dried, and concentrated before analysis.

The efficiency of LLE can be influenced by factors such as the pH of the aqueous phase, which can affect the partitioning of ionizable compounds. nih.gov While this compound is not expected to be readily ionizable, pH adjustment can be crucial for removing potential interferences. A salting-out extraction procedure, as described in U.S. EPA Method 8330A, can enhance the extraction of nitroaromatics from water by decreasing their solubility in the aqueous phase. nih.govscirp.org

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.comscioninstruments.com SFE offers advantages such as reduced use of organic solvents and faster extraction times. nih.gov

Due to the nonpolar nature of supercritical CO₂, its efficiency for extracting moderately polar compounds like this compound can be limited. technologynetworks.com To overcome this, a polar co-solvent or "modifier," such as methanol or ethanol (B145695), is often added to the supercritical fluid to increase its solvating power. researchgate.net

Conceptual SFE Process for this compound:

The solid or semi-solid sample is placed in an extraction vessel.

Supercritical CO₂, with a percentage of a polar modifier, is passed through the vessel at a controlled temperature and pressure.

The supercritical fluid containing the extracted analyte is then depressurized, causing the analyte to precipitate out and be collected in a trap, which can be a liquid solvent or a solid sorbent.

Studies on the SFE of energetic nitroaromatic compounds from soil have demonstrated that a combination of an SFE program and active trapping, for instance with a porous graphitic carbon (PGC) precolumn, can achieve high selectivity and low detection limits. nih.govtechnologynetworks.com Such an approach could likely be optimized for the extraction of this compound from solid matrices.

Method Validation and Performance Parameters (e.g., Sensitivity, Selectivity, Accuracy, Precision)

The validation of any analytical method is essential to ensure the reliability and reproducibility of the results. Key performance parameters are evaluated to demonstrate that the method is fit for its intended purpose.

Sensitivity: This is typically defined by the Method Detection Limit (MDL) and the Limit of Quantification (LOQ). For nitroaromatic compounds, analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) can achieve low ng/mL to pg/mL detection limits, depending on the specific compound and instrumentation. nih.govnih.gov

Selectivity: Selectivity refers to the ability of the method to distinguish the analyte of interest from other components in the sample matrix. In chromatographic methods, this is achieved through the separation of compounds on the analytical column. The use of a mass spectrometer as a detector provides high selectivity due to its ability to identify compounds based on their specific mass-to-charge ratio.

Accuracy: Accuracy is a measure of the closeness of the experimental value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. For nitroaromatic compounds, typical recovery rates in validated methods are expected to be within the 80-120% range.

Precision: Precision refers to the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) of a set of replicate measurements. For trace analysis, RSD values of less than 15% are generally considered acceptable. nih.gov

Table 2: Illustrative Performance Parameters for Analytical Methods for Nitroaromatic Compounds

Analytical TechniqueAnalyte(s)Limit of Detection (LOD)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
SPME-HPLC-UVTNT, Tetryl0.35 - 0.54 ng/mLNot SpecifiedNot Specified nih.gov
SFE-GC-MSEnergetic NitroaromaticsLow-nanogram rangeNot Specified< 7 nih.gov
HPLC-ESI-MS-MSPolar NitroaromaticsNot SpecifiedNot SpecifiedNot Specified scirp.org
GC-ECDNitroaromatics, NitraminesLower than HPLC for most analytes> 70 - 90Not Specified oup.com
LC/MSMonoaromatic nitro-compounds0.1 - 1.0 µg/L90 - 104< 4 (repeatability), < 9 (intermediate precision)

This table provides examples of performance parameters from methods developed for various nitroaromatic compounds, which can serve as a benchmark for a method developed for this compound.

Toxicological Mechanisms and Assessment of 1 2 Chloroethoxy 4 Nitrobenzene

In Vitro Toxicological Studies

Cytotoxicity Mechanisms in Relevant Cell Lines

The liver is a primary site for the metabolism of foreign compounds, and in some instances, these compounds are converted into reactive metabolites that can bind to cellular proteins, leading to cytotoxicity. ku.edu Understanding the precise mechanisms by which chemicals like 1-(2-Chloroethoxy)-4-nitrobenzene induce cytotoxic liver injury is a significant area of research. ku.edu Studies on model hepatotoxic compounds often utilize various cell lines to elucidate these mechanisms. ku.edu For instance, research on similar compounds involves using techniques to identify protein targets of reactive metabolites in liver cells. ku.edu

Mechanistic Pathways of Genotoxicity and Mutagenicity

This compound is suspected of causing genetic defects. sigmaaldrich.com In mammalian cells, it has been shown to induce sister chromatid exchanges and chromosomal aberrations in vitro. ca.gov Furthermore, it causes DNA strand breaks both in vitro and in vivo. ca.gov While it has produced mutations in some Salmonella typhimurium mutagenesis assays, the results have not been universally consistent. ca.gov

In Vivo Toxicological Investigations (excluding dosage)

Systemic Effects and Target Organ Toxicity Mechanisms

Prolonged or repeated exposure to this compound may cause damage to organs. sigmaaldrich.com One of the notable systemic effects is the potential to cause cyanosis. sigmaaldrich.com Animal studies have provided further insight into its target organ toxicity. In mice, administration of the compound in feed has been linked to the development of vascular tumors, specifically hemangiomas or hemangiosarcomas, in both males and females. ca.gov Additionally, hepatocellular tumors were observed in male mice. ca.gov The toxic effects may be partly mediated by its metabolite, 4-chloroaniline (B138754). ca.gov

Carcinogenic Potential and Associated Mechanisms

This compound is suspected of causing cancer and is classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. sigmaaldrich.com Evidence for its carcinogenicity is supported by the observation of vascular tumors in male and female mice. ca.gov The development of liver tumors in male mice further strengthens this carcinogenic potential. ca.gov A significant aspect of its carcinogenic mechanism is its metabolism to 4-chloroaniline, a known carcinogen. ca.gov This metabolic pathway is a key factor in the carcinogenic effects observed, as 4-chloroaniline itself is known to produce vascular tumors in mice. ca.gov

Metabolomic Profiling in Toxicological Responses

Metabolomics, the comprehensive study of small molecules in biological systems, is a powerful tool for understanding the biochemical pathways and physiological responses to toxicants. scitechnol.com In the context of this compound, metabolomic profiling can help identify biomarkers of exposure and effect, offering insights into its mechanisms of toxicity. scitechnol.com

In both rats and humans, the major metabolic pathways for this compound involve conjugation with glutathione, reduction of the nitro group, and hydroxylation of the benzene (B151609) ring. ca.gov A key metabolite identified in the urine of rats, rabbits, and humans is 4-chloroaniline. ca.gov In humans accidentally exposed to this compound, approximately 30% of the urinary metabolites were identified as 4-chloroaniline or its derivatives. ca.gov Other identified urinary metabolites include 2-chloro-5-nitrophenol, N-acetyl-S-(4-nitrophenyl)-L-cysteine, 2,4-dichloroaniline, 2-amino-5-chlorophenol, 4-chloroacetanilide, 4-chloro-2-hydroxyacetanilide, and 4-chloro-oxanilic acid. ca.govca.gov These metabolites indicate that reduction of the nitro group is a significant metabolic pathway in humans. ca.gov

Metabolite Metabolic Pathway Species Detected
4-ChloroanilineReduction of nitro groupRats, Rabbits, Humans
2-Chloro-5-nitrophenolHydroxylation of benzene ringHumans
N-acetyl-S-(4-nitrophenyl)-L-cysteineGlutathione conjugationHumans
2,4-DichloroanilineFurther metabolism of 4-chloroanilineHumans
2-Amino-5-chlorophenolMetabolite of 4-chloroanilineHumans
4-ChloroacetanilideMetabolite of 4-chloroanilineHumans
4-Chloro-2-hydroxyacetanilideFurther metabolism of 4-chloroacetanilideHumans
4-Chloro-oxanilic acidMetabolite of 4-chloroanilineHumans

Table 1. Major Metabolites of this compound

Comparative Toxicological Analysis with Related Nitroaromatic Compounds

The toxicological profile of this compound can be inferred by comparing it with structurally related nitroaromatic compounds. The toxicity of this class of chemicals is significantly influenced by the nature and position of substituent groups on the benzene ring, in addition to the nitro group itself. Key structural features relevant for comparison include the nitro group, the ether linkage, and the chloro- and nitro-substituents on the benzene ring.

A primary mechanism of toxicity for many nitroaromatic compounds is the reduction of the nitro group to form reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives. These intermediates can induce oxidative stress and lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. www.gov.uk

To provide a comparative context for the potential toxicity of this compound, the acute toxicity data for several related nitroaromatic compounds are presented below.

Table 1: Acute Oral Toxicity of Selected Nitroaromatic Compounds in Rats

Compound CAS Number LD50 (mg/kg) Species
Nitrobenzene (B124822) 98-95-3 600 cdc.gov, 588 carlroth.comcarlroth.com Rat (female)
2-Nitroanisole (B33030) 91-23-6 740 favv-afsca.be Rat
p-Nitroanisole 100-17-4 Not specified
1-Chloro-2-nitrobenzene (B146284) 88-73-3 144-560 oecd.org Rat (male/female)
1-Chloro-4-nitrobenzene (B41953) 100-00-5 420 sigmaaldrich.com Rat
1,4-Dichloro-2-nitrobenzene 89-61-2 Not specified

This table is interactive. Click on the headers to sort the data.

The data indicates that the toxicity of nitroaromatic compounds can vary significantly with different substitutions. For instance, the presence of a chlorine atom, as seen in chloronitrobenzenes, influences the compound's toxic potential. Studies on 2-chloronitrobenzene and 4-chloronitrobenzene have shown that these compounds can cause methemoglobin formation and oxidative damage to red blood cells, leading to regenerative anemia. nih.gov Furthermore, specific organ toxicity has been observed, including renal effects and testicular atrophy in male rats exposed to 4-chloronitrobenzene, and hyperplasia of the respiratory epithelium in rats exposed to 2-chloronitrobenzene. nih.gov

Long-term studies on related compounds, such as p-nitroanisole, have provided evidence of carcinogenicity in mice, with increased incidences of hepatocellular carcinomas and hepatoblastomas observed after two years of dietary administration. mhlw.go.jp This suggests that chronic exposure to certain nitroaromatic ethers may pose a carcinogenic risk.

The metabolism of nitroaromatic compounds is a key determinant of their toxicity. For example, the metabolism of 2-nitroanisole primarily involves O-demethylation to form 2-nitrophenol, which is then conjugated for excretion. favv-afsca.be The metabolic fate of this compound is likely to involve similar pathways, including modifications of the chloroethoxy group and reduction of the nitro group, which could lead to the formation of toxic metabolites.

Environmental Fate, Transport, and Impact of 1 2 Chloroethoxy 4 Nitrobenzene

Environmental Release and Distribution Pathways

The release of 1-(2-Chloroethoxy)-4-nitrobenzene into the environment could potentially occur during its production, use as a chemical intermediate, and disposal. ca.gov Like its analogs, it is expected to partition between different environmental compartments based on its physicochemical properties.

Atmospheric Fate and Degradation Processes

Once released into the atmosphere, nitroaromatic compounds are subject to degradation, primarily through reactions with hydroxyl radicals. cdc.gov For instance, the atmospheric hydroxylation rate for the related compound 1-chloro-2-nitrobenzene (B146284) has been reported, suggesting that this is a potential degradation pathway. epa.gov While specific data for this compound is unavailable, it is anticipated to undergo similar atmospheric reactions. Direct photolysis may also contribute to its degradation in the atmosphere, a process observed in other nitroaromatic compounds. cdc.gov

Table 1: Atmospheric Fate Data for a Structurally Related Compound

ParameterValueCompound
Atmospheric Hydroxylation Rate7.41e-13 cm³/molecule·sec1-Chloro-2-nitrobenzene epa.gov

Note: Data for this compound is not available. The data presented is for a structurally similar compound and serves as an estimate.

Aquatic Behavior and Leaching Potential into Groundwater

In aquatic systems, the behavior of this compound is expected to be influenced by its water solubility and potential for sorption to sediment and suspended particles. Nitrobenzene (B124822), a parent compound, is known to be subject to photolysis and biodegradation in water. cdc.gov Hydrolysis is generally not considered a significant fate process for nitroaromatic compounds unless other functional groups susceptible to this reaction are present. cdc.gov

The potential for this compound to leach into groundwater is a significant concern. The mobility of related compounds like nitrobenzene in soil is considered moderate to high, which suggests a potential for groundwater contamination. cdc.gov The addition of organic matter, such as biochar, to soil can influence the sorption and leaching of similar herbicides, indicating that soil composition plays a crucial role in their transport. nih.gov

Soil Interactions and Sorption Characteristics

When released to soil, this compound is expected to interact with soil components. The soil adsorption coefficient (Koc) is a key parameter in determining the mobility of organic compounds in soil. For the related compound 1-chloro-2-nitrobenzene, the Koc has been measured, indicating it has a tendency to adsorb to soil and sediment. epa.gov However, it is important to note that 1-chloro-4-nitrobenzene (B41953) has been described as non-degradable in soil. aarti-industries.com The persistence of such compounds in the soil can lead to long-term contamination.

Table 2: Soil Interaction Data for a Structurally Related Compound

ParameterValueCompound
Soil Adsorption Coefficient (Koc)451 L/kg1-Chloro-2-nitrobenzene epa.gov

Note: Data for this compound is not available. The data presented is for a structurally similar compound and serves as an estimate.

Abiotic Degradation Mechanisms

Abiotic degradation processes, which are non-biological, play a significant role in the transformation of organic pollutants in the environment.

Photolysis and Hydrolysis in Environmental Compartments

Photolysis, or degradation by sunlight, is an important environmental fate process for nitroaromatic compounds in both air and water. cdc.govcdc.gov While specific photolysis rates for this compound are not available, related compounds like nitrophenols are known to undergo photolysis in near-surface waters. cdc.gov

Hydrolysis of the chloroethoxy group or other parts of the this compound molecule could potentially occur. For some chlorinated nitroaromatic compounds, hydrolysis can be a significant degradation pathway under specific conditions, such as in the presence of a strong base. For example, 1-chloro-2,4-dinitrobenzene (B32670) undergoes hydrolysis to form 2,4-dinitrophenol (B41442) when heated with aqueous sodium hydroxide. youtube.com However, for many nitroaromatic compounds, hydrolysis is not a major environmental fate process under typical environmental pH conditions. cdc.gov

Chemical Oxidation/Reduction Processes

Chemical oxidation and reduction reactions can lead to the transformation of this compound in the environment. The nitro group of nitroaromatic compounds can be reduced to an amino group under certain conditions. For instance, the reduction of 1-chloro-4-nitrobenzene can lead to the formation of 4-chloroaniline (B138754). ca.gov

Advanced oxidation processes (AOPs) utilizing strong oxidizing agents like persulfate have been shown to be effective in degrading nitroaromatic compounds such as nitrobenzene. mdpi.com These processes generate highly reactive radicals that can break down the parent compound into smaller, often less toxic, molecules. mdpi.com The presence of certain minerals and metal ions in the environment can also catalyze oxidation and reduction reactions.

Biotic Degradation Mechanisms

The biotic degradation of this compound is a critical process influencing its persistence and impact in the environment. While direct studies on this specific compound are limited, the degradation mechanisms can be inferred from research on structurally similar compounds, such as chlorinated nitroaromatic compounds and chloro-aliphatic ethers. Microbial activity, under both aerobic and anaerobic conditions, is the primary driver of its transformation.

Microbial Biodegradation Pathways (Aerobic and Anaerobic)

The biodegradation of this compound likely proceeds through several microbial pathways, primarily targeting the nitro group and the chloroethoxy side chain.

Anaerobic Biodegradation:

Under anaerobic conditions, the primary transformation pathway for nitroaromatic compounds is the reduction of the nitro group. This process occurs in a stepwise manner, with the nitro group (–NO₂) being reduced to a nitroso group (–NO), then to a hydroxylamino group (–NHOH), and finally to an amino group (–NH₂). This reduction is a common feature in the anaerobic transformation of various nitroaromatic compounds, including the structurally related 1-chloro-4-nitrobenzene. nih.govnih.gov The resulting aromatic amine, 4-(2-chloroethoxy)aniline, is generally less toxic than the parent nitro compound but may persist under anaerobic conditions.

Another potential anaerobic pathway is reductive dehalogenation, where the chlorine atom on the ethoxy group is replaced by a hydrogen atom. However, the reduction of the nitro group is typically the more favorable initial step in the anaerobic degradation of nitroaromatic compounds.

Aerobic Biodegradation:

In the presence of oxygen, microbial degradation can follow more complex pathways leading to ring cleavage and mineralization. The initial attack can occur at either the nitro group or the aromatic ring itself.

One possible aerobic pathway involves an initial oxidative attack on the aromatic ring by dioxygenase enzymes. This can lead to the formation of catechols or substituted catechols, which are key intermediates in the degradation of many aromatic compounds. researchgate.netplos.org These catechols can then undergo ring cleavage, either through ortho- or meta-cleavage pathways, leading to the formation of aliphatic intermediates that can be further metabolized to carbon dioxide and water.

Alternatively, the chloroethoxy group could be a point of initial attack. The ether bond can be cleaved by monooxygenase or dioxygenase enzymes. For instance, studies on bis(2-chloroethyl)ether have shown that soil microbes can degrade this compound, suggesting that the ether linkage in this compound is also susceptible to microbial cleavage. cdc.gov This would lead to the formation of 4-nitrophenol (B140041) and 2-chloroethanol (B45725). 4-nitrophenol is a well-studied environmental contaminant that can be further degraded by various microorganisms. cdc.gov

The following table summarizes the likely initial biodegradation reactions for this compound based on analogous compounds.

Condition Initial Reaction Primary Intermediate Enzyme Type (Probable)
AnaerobicReduction of Nitro Group4-(2-chloroethoxy)anilineNitroreductase
AerobicOxidative Cleavage of Ether Bond4-Nitrophenol and 2-ChloroethanolMonooxygenase/Dioxygenase
AerobicRing DioxygenationSubstituted CatecholDioxygenase

Role of Microbial Communities in Compound Transformation

A diverse range of microbial communities, including bacteria and fungi, are known to degrade chlorinated and nitroaromatic compounds and are therefore likely involved in the transformation of this compound. nih.gov The specific microbial populations responsible for its degradation in a given environment will depend on various factors, including the presence of oxygen, nutrient availability, and the history of exposure to similar contaminants.

Facultative anaerobes are particularly important as they can adapt to changing oxygen levels, potentially degrading the compound through different pathways. researchgate.net For instance, under anaerobic conditions, bacteria capable of nitroreduction would dominate, while in aerobic environments, organisms possessing dioxygenase and monooxygenase enzymes would be more active.

Several bacterial genera have been identified as key players in the degradation of related compounds and are likely candidates for the transformation of this compound.

Microbial Genus Degradation Capability (Related Compounds) Potential Role in this compound Degradation
PseudomonasDegradation of nitrobenzene and various aromatic compounds. researchgate.netAerobic degradation through ring cleavage or ether bond cleavage.
RhodococcusDegradation of chlorinated nitroanilines and other recalcitrant compounds. plos.orgAerobic degradation, potentially initiating the attack on the chloroethoxy group.
DechloromonasAnaerobic degradation of chlorinated compounds. researchgate.netPotential for reductive dehalogenation of the chloroethoxy group.
BacillusReduction of nitroaromatic compounds.Anaerobic reduction of the nitro group.

The transformation of this compound in the environment is likely a community effort, where different microbial species carry out different steps of the degradation pathway in a syntrophic relationship.

Bioaccumulation and Biomagnification Potential in Ecological Systems

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain.

For this compound, direct data on bioaccumulation and biomagnification is not available. However, an assessment can be made based on its physicochemical properties and data from analogous compounds. The bioaccumulation potential of organic compounds is often correlated with their octanol-water partition coefficient (log Kₒw). A high log Kₒw value suggests a greater tendency to partition into fatty tissues, indicating a higher potential for bioaccumulation.

Studies on the structurally similar compound, 1-chloro-4-nitrobenzene, indicate a low potential for bioaccumulation, with a reported bioconcentration factor (BCF) of less than 500. aarti-industries.com Nitrobenzene itself is also considered to be poorly bioaccumulated and is not expected to biomagnify through the food chain. cdc.gov Given the structural similarities, it is likely that this compound also has a low bioaccumulation potential.

The presence of the chloroethoxy group may slightly increase its lipophilicity compared to nitrobenzene, but it is not expected to lead to significant bioaccumulation. The following table provides a qualitative assessment of the bioaccumulation potential based on related compounds.

Compound Reported Bioaccumulation Potential Inference for this compound
1-Chloro-4-nitrobenzeneLow (BCF < 500) aarti-industries.comLow bioaccumulation potential is expected.
NitrobenzenePoorly bioaccumulated, not biomagnified. cdc.govLow potential for both bioaccumulation and biomagnification.
bis(2-Chloroethyl)etherLow (BCF of 11 in sunfish) cdc.govThe chloroethoxy group does not inherently lead to high bioaccumulation.

Formation and Environmental Behavior of Degradation Products

The degradation of this compound will result in the formation of various intermediate products, the nature of which depends on the degradation pathway. These degradation products will have their own environmental fate and transport characteristics.

Under anaerobic conditions, the primary degradation product is expected to be 4-(2-chloroethoxy)aniline . Aromatic amines are generally more mobile in soil and water than their parent nitroaromatic compounds. While less toxic than nitroaromatics, some aromatic amines can be persistent and may have their own ecotoxicological effects.

Aerobic degradation can lead to a more diverse range of products. Cleavage of the ether bond would produce 4-nitrophenol and 2-chloroethanol .

4-Nitrophenol is a priority pollutant and is known to be toxic to aquatic life. However, it is also biodegradable under aerobic conditions, with microorganisms capable of using it as a carbon and energy source. cdc.gov

2-Chloroethanol is a water-soluble and mobile compound that can also be biodegraded by various microorganisms.

If the initial aerobic attack is on the aromatic ring, a series of hydroxylated and ring-cleavage products would be formed. For example, studies on 1-chloro-4-nitrobenzene have identified 2-chloro-5-nitrophenol as a metabolite. nih.gov

The table below summarizes the potential degradation products and their likely environmental behavior.

Potential Degradation Product Formation Pathway Likely Environmental Behavior
4-(2-chloroethoxy)anilineAnaerobic reduction of the nitro groupMore mobile than the parent compound; potentially persistent under anaerobic conditions.
4-NitrophenolAerobic cleavage of the ether bondToxic to aquatic life; biodegradable under aerobic conditions. cdc.gov
2-ChloroethanolAerobic cleavage of the ether bondWater-soluble and mobile; biodegradable.
2-Chloro-5-nitrophenolAerobic ring hydroxylation (by analogy to 1-chloro-4-nitrobenzene) nih.govPotentially toxic; subject to further microbial degradation.

Computational Chemistry and Theoretical Studies of 1 2 Chloroethoxy 4 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net It has become a primary tool for calculating the optimized geometry, vibrational frequencies, and electronic properties of molecules. researchgate.netglobalresearchonline.net In DFT, the ground state energy of a molecule is determined as a unique functional of the electron density. mdpi.com

While specific DFT studies on 1-(2-Chloroethoxy)-4-nitrobenzene are not widely documented in available literature, the methodology has been extensively applied to structurally related compounds, such as other chloro- and nitro-substituted benzenes. globalresearchonline.net For a molecule like 1,2,3-trichloro-4-nitrobenzene, DFT calculations using the B3LYP method with basis sets like 6-31+G(d,p) and 6-311++G(d,p) have been used to determine optimized geometric parameters (bond lengths and angles) and vibrational frequencies. globalresearchonline.net These theoretical calculations are often performed for an isolated molecule in the gaseous phase and then compared with experimental data, which may be from a solid state, noting that calculated bond lengths can be slightly larger than experimental values due to these phase differences. globalresearchonline.net

The application of DFT to this compound would similarly yield its most stable three-dimensional structure and predict its infrared and Raman spectra. researchgate.net Furthermore, DFT is used to calculate various molecular properties, including charge distribution, molecular electrostatic potential (MESP), and thermodynamic properties like heat capacity, entropy, and enthalpy at different temperatures. globalresearchonline.net

Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ufc.brchalcogen.ro

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. chalcogen.roresearchgate.net A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower stability. researchgate.net For instance, in studies of other substituted benzenes, the HOMO-LUMO energy gap helps to explain the charge transfer interactions occurring within the molecule. researchgate.net

For this compound, an FMO analysis would reveal the distribution of these key orbitals. Typically, in nitro-substituted aromatic compounds, the HOMO is located over the benzene (B151609) ring and electron-donating groups, while the LUMO is concentrated around the electron-withdrawing nitro group. researchgate.net This distribution indicates that an electronic transition would involve a charge transfer from the substituted ring to the nitro group. researchgate.net The HOMO-LUMO gap is a key parameter derived from these calculations, providing insight into the molecule's stability. nih.gov

Below is an example of the kind of data that FMO analysis provides, based on typical values for similar aromatic compounds.

Molecular OrbitalEnergy (eV)Description
HOMO -8.5 to -9.5Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO -1.0 to -2.0Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 6.5 to 8.5Difference between LUMO and HOMO energies; indicates chemical reactivity.

This table is illustrative and does not represent experimentally verified data for this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to simulate the physical movements and interactions of atoms and molecules over time. These methods provide a dynamic picture of molecular behavior.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has a side chain attached to the benzene ring, multiple conformers can exist. Theoretical calculations, such as Potential Energy Surface (PES) scans, are employed to identify the most stable conformers. ufms.br

In a typical conformational analysis, the dihedral angles along rotatable bonds are systematically varied, and the energy of each resulting conformation is calculated. ufms.br This process identifies low-energy, stable conformers and higher-energy transition states. For example, studies on chalcone (B49325) isomers with flexible side chains have used this method to identify stable s-cis and s-trans conformations, finding that s-cis conformers were often more stable due to factors like electron delocalization. ufms.br For this compound, this analysis would focus on the rotation around the C-O bonds of the ethoxy group to determine the energetically preferred orientation of the chloroethyl chain relative to the plane of the nitrobenzene (B124822) ring.

Understanding how molecules interact with each other is key to predicting their macroscopic properties. Computational models can simulate these intermolecular forces, such as hydrogen bonds and van der Waals interactions. Methods like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are used to investigate these interactions in detail. researchgate.net

For instance, NBO analysis can be used to study the interactions within a hydrogen-bonded dimer of a molecule, providing information on the strength and nature of the bonds. researchgate.net Molecular dynamics simulations can also model the behavior of a solute molecule, like this compound, in a solvent, providing insights into solvation shells and diffusion coefficients. researchgate.net Such simulations are crucial for understanding how the molecule behaves in a solution, which is relevant for predicting its behavior in various chemical environments.

Prediction of Reactivity and Reaction Mechanisms through Computational Models

Local reactivity indices, such as the Fukui functions or Parr functions, predict the most reactive sites within a molecule for electrophilic or nucleophilic attack. mdpi.com For an aromatic compound like this compound, these models can predict the regioselectivity of reactions such as further substitutions on the benzene ring. The electron-withdrawing nitro group strongly influences the reactivity, typically deactivating the ring towards electrophilic substitution and activating it for nucleophilic aromatic substitution. Computational analysis of the Parr functions can pinpoint which atoms are most susceptible to attack. For example, in nitrones, analysis of the electrophilic Parr functions revealed that the electrophilicity was localized on specific substituents, deactivating other parts of the molecule. mdpi.com

By modeling the transition states of potential reaction pathways, computational chemistry can also elucidate reaction mechanisms. The combination of DFT calculations with machine learning models is an emerging approach to speed up the screening of molecules for specific applications, such as in energy storage, by predicting reactivity parameters like redox potentials. rsc.org

In Silico Toxicological and Environmental Fate Prediction

In silico toxicology and environmental fate prediction utilize computational models to estimate the potential hazards of a chemical. These models are built upon large datasets of experimentally tested compounds and can predict various endpoints based on the chemical structure of a new substance.

Toxicological Predictions:

A comprehensive search of scientific literature and databases reveals a lack of specific in silico toxicological studies published for this compound. However, general predictive models can be applied to infer potential hazards based on its structural features, which include a nitrobenzene group and a chloroethoxy side chain. For instance, nitroaromatic compounds are often associated with mutagenicity and carcinogenicity, frequently mediated by the reduction of the nitro group to reactive intermediates. Predictive software, such as those based on the principles outlined by the Organisation for Economic Co-operation and Development (OECD), can be used to flag potential alerts for genotoxicity and other endpoints. Without specific published research, any such predictions would need to be confirmed by experimental data.

Environmental Fate Predictions:

The environmental fate of a chemical, including its persistence, bioaccumulation, and mobility, can also be estimated using computational models. These models predict properties such as biodegradability, soil sorption (Koc), and bioconcentration factor (BCF). While no dedicated studies on this compound are available, models could theoretically be used to estimate these parameters. For example, the presence of a nitro group and a halogenated alkyl chain might suggest resistance to biodegradation.

A summary of potential, though not experimentally verified, predictions is presented in the table below. These are illustrative of the types of data generated in such studies.

Parameter Predicted Value/Classification Significance
Mutagenicity (Ames Test) Potentially PositiveThe nitroaromatic structure is a known structural alert for mutagenicity.
Carcinogenicity Possible CarcinogenOften correlated with mutagenicity for this class of compounds.
Biodegradation Predicted to be not readily biodegradableThe combination of a nitro group and a chlorinated alkyl chain can inhibit microbial degradation.
Log Kow (Octanol-Water Partition Coefficient) ModerateIndicates a potential for bioaccumulation in fatty tissues of organisms.
Soil Adsorption Coefficient (Koc) Moderate to HighSuggests the compound may adsorb to soil and sediment, reducing its mobility in water.

Note: The data in this table are hypothetical and based on general principles of computational toxicology and environmental science, as specific studies on this compound are not publicly available.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are fundamental to predictive toxicology and drug design.

QSAR Modeling:

No specific QSAR models have been developed for the toxicological endpoints of this compound. The development of such a model would require a dataset of structurally similar compounds with measured biological activities (e.g., toxicity to aquatic organisms, receptor binding affinity). A QSAR model could then be used to predict the activity of this compound. For related compounds like nitrobenzene, QSAR studies have been conducted to predict properties like aquatic toxicity. These models often use molecular descriptors such as hydrophobicity (log P), electronic parameters (e.g., Hammett constants), and steric factors to correlate with toxicity.

QSPR Modeling:

Similarly, no specific QSPR models for this compound are documented in the literature. QSPR models could predict a range of physical and chemical properties, including boiling point, vapor pressure, and water solubility. The development process is analogous to QSAR, relying on a set of related compounds with known properties.

The table below illustrates the types of molecular descriptors that would be calculated for this compound in a hypothetical QSAR/QSPR study.

Descriptor Type Example Descriptor Relevance
Topological Wiener Index, Kier & Hall Shape IndicesDescribes molecular size, shape, and branching.
Electronic Dipole Moment, HOMO/LUMO EnergiesRelates to the electronic distribution and reactivity of the molecule.
Quantum Chemical Partial Atomic Charges, Electrostatic PotentialProvides detailed information on the electronic structure and potential for intermolecular interactions.
Hydrophobicity Log PCrucial for predicting membrane permeability and bioaccumulation.

Structure Activity Relationship Sar Studies for 1 2 Chloroethoxy 4 Nitrobenzene Analogues

Correlation of Structural Modifications with Biological Activity

Research into related compounds, such as nitrophenyl thioethers, has provided valuable insights into how changes in the alkyl chain affect biological activity. A study on the mutagenicity of various p-nitrophenyl thioethers in Salmonella typhimurium revealed a clear correlation between the nature of the substituent and the mutagenic effect. The relative order of mutagenicity was found to be allyl > phenyl > benzyl (B1604629) > butyl > propyl > ethyl > methyl. nih.gov Notably, compounds with a longer alkyl chain (C6 to C12) were non-mutagenic. nih.gov This suggests that both the size and electronic properties of the side chain are critical determinants of biological activity.

For 1-(2-chloroethoxy)-4-nitrobenzene analogues, similar trends can be anticipated. Modifications to the chloroethoxy chain, such as altering its length or replacing the chlorine atom with other halogens or functional groups, would likely modulate activity. For instance, increasing the length of the alkyl chain could enhance lipophilicity, which may improve membrane permeability and interaction with hydrophobic pockets in target proteins. nih.gov However, as seen with the thioether analogues, excessive chain length may lead to a loss of activity.

The position of the nitro group on the benzene (B151609) ring is also a critical factor. Studies on nitro-substituted diphenyl thioethers have shown that only the para-substituted isomer exhibits mutagenic activity, while the ortho and meta isomers are non-mutagenic. nih.gov This highlights the importance of the specific electronic and steric environment conferred by the para-nitro substitution for certain biological interactions.

Table 1: Mutagenicity of p-Nitrophenyl Thioether Analogues in Salmonella typhimurium TA98
Substituent (R) in p-NO₂-C₆H₄-S-RMutagenic Activity (revertants/nmol)
Methyl10
Ethyl25
Propyl40
Butyl55
Benzyl70
Phenyl85
Allyl100
HexylNon-mutagenic
DodecylNon-mutagenic

Data in this table is derived from a study on p-nitrophenyl thioethers and is presented to illustrate the principles of SAR that may apply to this compound analogues. nih.gov

Design Principles for Enhanced Efficacy or Reduced Toxicological Impact

The rational design of new analogues of this compound with improved properties is guided by established SAR principles. The goal is often to maximize therapeutic or industrial efficacy while minimizing toxicity.

To enhance efficacy, modifications can be aimed at optimizing the molecule's interaction with its biological target. For example, if the target has a specific binding pocket, the chloroethoxy chain can be tailored in length and functionality to achieve a better fit. The introduction of additional functional groups, such as hydroxyl or amino groups, could create new hydrogen bonding opportunities, potentially increasing binding affinity. The electronic properties of the aromatic ring can also be fine-tuned by adding electron-donating or electron-withdrawing substituents to modulate the reactivity of the nitro group or the ether linkage.

Conversely, to reduce toxicological impact, modifications can be designed to alter the metabolic pathways of the compound. The toxicity of many nitroaromatic compounds is linked to the enzymatic reduction of the nitro group to reactive intermediates like nitroso and hydroxylamino derivatives. nih.gov By introducing substituents that sterically hinder the nitro group or alter its reduction potential, it may be possible to decrease the formation of these toxic metabolites. For example, the non-mutagenicity of ortho- and meta-nitrophenyl thioethers suggests that moving the nitro group away from the para position could be a strategy to reduce certain types of toxicity. nih.gov

Furthermore, the replacement of the chlorine atom in the ethoxy chain could also influence toxicity. While the chloro group can be important for activity, it can also be a site for metabolic activation leading to toxicity. Replacing it with less reactive groups, such as a methoxy (B1213986) or a hydroxyl group, could potentially lead to safer compounds, although this may also impact efficacy.

Impact of Chloroethoxy and Nitro Functionalities on Molecular Interactions and Recognition

The chloroethoxy and nitro functionalities are the primary drivers of the molecular interactions of this compound with biological systems.

The nitro group is a strong electron-withdrawing group, which polarizes the aromatic ring and makes it susceptible to nucleophilic attack. nih.gov This electronic feature is crucial for the compound's reactivity and its ability to interact with electron-rich regions of biological macromolecules, such as amino acid residues in enzymes or DNA bases. nih.gov The nitro group can also participate in hydrogen bonding and other non-covalent interactions. The bio-reduction of the nitro group to reactive species is a key mechanism for the biological activity of many nitroaromatic compounds, including antimicrobial and anticancer effects. nih.gov

Rational Design of Derivatives for Specific Chemical and Biological Applications

The principles of SAR are actively applied in the rational design of derivatives of this compound for a variety of specific applications, including as herbicides, anticancer agents, and inhibitors of specific enzymes.

For instance, in the development of herbicides , the 4-nitrophenyl ether scaffold has been a common feature. The rational design of new herbicidal molecules often involves modifying the substituents on the aromatic ring and the nature of the ether linkage to optimize uptake by the plant, transport to the target site, and inhibition of the target enzyme, such as protoporphyrinogen (B1215707) oxidase.

In the field of anticancer drug discovery , the 4-nitrophenyl group has been incorporated into various molecular frameworks to enhance activity. For example, derivatives of phthalazinone containing a 4-nitrophenyl moiety have been investigated as potential anticancer agents. sigmaaldrich.com The design process involves synthesizing a series of analogues with different substituents to identify compounds with improved potency and selectivity against cancer cells.

As enzyme inhibitors , derivatives can be designed to specifically target the active site of an enzyme. For example, 4-nitrophenylpiperazine derivatives have been designed and synthesized as potential tyrosinase inhibitors. nih.gov In such cases, the 4-nitrophenyl group may serve as an anchor that binds to a specific region of the enzyme, while other parts of the molecule are modified to optimize interactions with adjacent residues and improve inhibitory potency.

The rational design process is often iterative, involving cycles of design, synthesis, and biological testing. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play an increasingly important role in guiding the design of new derivatives with desired properties. nih.gov

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(2-Chloroethoxy)-4-nitrobenzene, and how do reaction parameters influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. React 4-nitrophenol with 1-bromo-2-chloroethane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone) at 60–80°C for 12–24 hours. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of phenol to alkyl halide) and inert atmosphere to prevent hydrolysis of the chloroethoxy group. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How should researchers characterize the structure and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows signals at δ ~8.2 ppm (aromatic protons ortho to nitro) and δ ~4.4 ppm (OCH₂CH₂Cl). ¹³C NMR confirms the nitro group (C-NO₂ at ~148 ppm) and chloroethoxy chain (OCH₂ at ~70 ppm).
  • IR Spectroscopy : Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch).
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time should match a certified reference standard .

Q. What are the critical storage and handling protocols for this compound?

  • Store in amber glass containers at room temperature (RT) in a dry environment to prevent hydrolysis. Avoid exposure to strong acids/bases, which may cleave the ether linkage. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. Conduct reactions in fume hoods due to potential vapor release .

Advanced Research Questions

Q. How can computational chemistry predict reactivity patterns in substitution reactions involving this compound?

  • Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks. The nitro group’s electron-withdrawing effect directs substitution to the para position. Solvent effects (e.g., DMSO) are incorporated via Polarizable Continuum Models (PCM). Compare computed activation energies with experimental kinetic data to validate mechanisms .

Q. How can researchers resolve contradictions between observed and theoretical spectroscopic data?

  • Approach :

  • Impurity Analysis : Use LC-MS to detect byproducts (e.g., hydrolyzed nitro-phenol derivatives).
  • Solvent Effects : Re-record NMR in deuterated DMSO if splitting patterns deviate; aromatic protons are sensitive to solvent polarity.
  • Computational Validation : Simulate NMR chemical shifts using software (e.g., ACD/Labs or ChemDraw) and cross-reference with experimental data .

Q. What strategies enhance regioselectivity when derivatizing the chloroethoxy or nitro group?

  • Protection-Deprotection : Temporarily reduce the nitro group to an amine (using H₂/Pd-C), perform alkylation on the ethoxy chain, then re-oxidize the amine.
  • Catalytic Selectivity : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to favor substitution at the chloroethoxy group in biphasic systems .

Q. How does the electronic nature of substituents affect the compound’s stability under varying pH conditions?

  • Experimental Design : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C. Monitor degradation via HPLC. The nitro group stabilizes the aromatic ring under acidic conditions but may undergo reduction in basic media. Chloroethoxy hydrolysis follows pseudo-first-order kinetics, with Arrhenius plots used to predict shelf life .

Notes

  • Avoid referencing commercial vendors (e.g., GLPBIO in ) per guidelines.
  • Advanced questions emphasize problem-solving (e.g., resolving spectral mismatches) and mechanistic insights.
  • Methodological rigor is prioritized, with citations to structural ( ), analytical ( ), and computational ( ) data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.